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Compound of Interest

Compound Name: Ro 04-5595

Cat. No.: B15618879 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing the whole-cell patch clamp

technique to investigate the effects of Ro 04-5595, a selective antagonist for NMDA receptors

containing the GluN2B subunit.

Introduction
Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor,

specifically targeting receptors that incorporate the GluN2B subunit.[1] NMDA receptors are

ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[2] Dysregulation

of NMDA receptor function, particularly involving the GluN2B subunit, is implicated in various

neurological and psychiatric disorders. The whole-cell patch clamp technique is the gold

standard for high-fidelity recording of ion channel activity, making it an indispensable tool for

characterizing the pharmacological effects of compounds like Ro 04-5595 on neuronal

excitability and synaptic transmission.[3][4] This note details the mechanism of action, provides

key quantitative data, and outlines a comprehensive protocol for its application in

electrophysiological studies.
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Ro 04-5595 acts as a negative allosteric modulator of NMDA receptors. It binds to the amino-

terminal domain (ATD) of the GluN2B subunit, distinct from the glutamate or glycine binding

sites.[1][5] This binding event non-competitively inhibits the channel's opening, thereby

reducing the influx of calcium (Ca²⁺) and other cations that normally occurs upon receptor

activation by glutamate and a co-agonist (glycine or D-serine).[2] This selective antagonism

allows researchers to isolate and study the specific contribution of GluN2B-containing NMDA

receptors to synaptic events.[6][7]

Caption: Mechanism of Ro 04-5595 as a GluN2B antagonist.

Quantitative Data Summary
The following tables summarize key parameters for the use of Ro 04-5595 in patch clamp

electrophysiology.

Table 1: Pharmacological Properties of Ro 04-5595

Parameter Value Reference

Target
NMDA Receptor, GluN2B
Subunit

[1]

Mechanism Negative Allosteric Modulator [5]

EC₅₀ 186 ± 32 nmol/L [5]

Typical Working Concentration 5 - 10 µM [6][8][9][10]

| Stock Solution | 10 mM in DMSO |[6][11] |

Table 2: Example Solutions for Whole-Cell Recordings of NMDA-EPSCs Solutions are based

on protocols used in studies on rat brain slices.[6] Osmolarity and pH should be verified before

use.
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Solution Type Component Concentration (mM)

External (aCSF) NaCl 151

KCl 3

CaCl₂ 3.1

NaH₂PO₄ 1.4

NaHCO₃ 25

D-glucose 12.5

Internal (Pipette) Cs-MeSO₃ 130

EGTA 1

HEPES 5

Mg-ATP 2

GTP 0.3

Phosphocreatine 1

Table 3: Example Voltage Clamp Protocol Parameters Parameters for isolating and recording

evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4011798/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Setting / Condition Purpose

Recording Mode Whole-Cell Voltage Clamp
Control membrane potential to

measure ionic currents.

Holding Potential (Vm) -70 mV
Set near resting potential to

record inward currents.

AMPA Receptor Blocker DNQX (50 µM)

Isolate NMDA receptor

currents by blocking AMPA

receptors.

GABA-A Receptor Blocker Picrotoxin (100 µM)
Block inhibitory GABAergic

currents.

Stimulation Frequency 0.1 Hz

Evoke synaptic responses at a

low frequency to prevent

plasticity.

Drug Application
Bath application of Ro 04-5595

(10 µM)

Measure the effect of the

antagonist on the evoked

currents.

Detailed Experimental Protocol
This protocol describes the steps for performing a whole-cell patch clamp experiment to

measure the effect of Ro 04-5595 on NMDA receptor-mediated currents in acute brain slices.

A. Preparation of Solutions

Prepare the external (aCSF) and internal (pipette) solutions according to the compositions in

Table 2.

Adjust the pH of the aCSF to 7.4 by bubbling with 95% O₂ / 5% CO₂. Adjust the internal

solution pH to ~7.3 with CsOH.

Verify the osmolarity of the solutions. The internal solution should be slightly hypo-osmotic to

the external solution.

Prepare a 10 mM stock solution of Ro 04-5595 in 100% DMSO.[6][11] Store at -20°C.
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On the day of the experiment, dilute the Ro 04-5595 stock solution into the aCSF to the final

working concentration (e.g., 10 µM). The final DMSO concentration should be less than

0.1%.[6]

B. Brain Slice Preparation

Anesthetize and decapitate the animal according to approved institutional guidelines.

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

Use a vibratome to prepare acute brain slices (e.g., 300 µm thick) containing the region of

interest.

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then

allow them to equilibrate at room temperature for at least 1 hour before recording.

C. Establishing a Whole-Cell Recording

Transfer a single slice to the recording chamber on the microscope stage and continuously

perfuse with oxygenated aCSF (~2 mL/min).

Pull glass micropipettes to a resistance of 4-8 MΩ when filled with the internal solution.

Under visual guidance (e.g., DIC microscopy), approach a target neuron in the region of

interest with the micropipette while applying light positive pressure.

Once the pipette tip touches the cell membrane (indicated by a slight increase in resistance),

release the positive pressure to form a Giga-ohm seal (≥1 GΩ).

Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell

configuration.

Switch the amplifier to voltage-clamp mode and allow the cell to stabilize for 5-10 minutes.

D. Recording and Drug Application

Set the holding potential to -70 mV.
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Perfuse the slice with aCSF containing blockers for AMPA and GABA-A receptors (e.g., 50

µM DNQX and 100 µM Picrotoxin) to isolate NMDA-EPSCs.[6]

Position a stimulating electrode near the recorded neuron to evoke synaptic responses.

Record stable baseline NMDA-EPSCs for at least 10 minutes by stimulating at a low

frequency (e.g., 0.1 Hz).[6]

Switch the perfusion to the aCSF containing Ro 04-5595 (e.g., 10 µM).

Continue recording for 10-15 minutes to allow the drug effect to reach a steady state.

(Optional) Wash out the drug by perfusing with the original aCSF (containing only the

AMPA/GABA blockers) to observe the reversibility of the effect.

E. Data Acquisition and Analysis

Digitize and record the currents using appropriate data acquisition software.

Measure the peak amplitude of the NMDA-EPSCs.

Calculate the average baseline amplitude from the last 5 minutes of the baseline recording

period.

Calculate the average post-drug amplitude from the last 5 minutes of the drug application

period.

Express the effect of Ro 04-5595 as the percentage reduction from the baseline amplitude.

Experimental Workflow Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4011798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4011798/
https://www.benchchem.com/product/b15618879?utm_src=pdf-body
https://www.benchchem.com/product/b15618879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slice & Solution
Preparation

Transfer Slice to
Recording Chamber

Locate Target Neuron

Approach & Form
Giga-ohm Seal

Establish Whole-Cell
Configuration

Record Baseline
NMDA-EPSCs

Bath Apply
Ro 04-5595

Record During
Drug Application

Data Analysis
(% Inhibition)

Click to download full resolution via product page

Caption: Workflow for a Ro 04-5595 patch clamp experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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